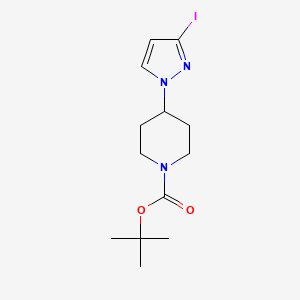

tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCCQLQQQPQFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then reacted with 3-iodopyrazole under specific conditions to form the desired product . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodopyrazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the pyrazole moiety.

Coupling Reactions: The iodopyrazole group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

tert-Butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodopyrazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Piperidine Derivatives

tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

- Structural Difference : Bromine replaces iodine at the pyrazole 4-position.

- Molecular Weight : Bromine (79.9 g/mol) vs. iodine (126.9 g/mol) leads to a lower molecular weight (C₁₃H₁₈BrN₃O₂: ~344.2 g/mol vs. C₁₃H₁₈IN₃O₂: ~397.2 g/mol).

- Reactivity : Bromine is less reactive in nucleophilic substitutions compared to iodine, making the iodo analog more suitable for Suzuki-Miyaura or Ullmann coupling reactions .

- Applications : Both are used in drug discovery, but the iodo derivative’s superior leaving-group ability facilitates late-stage diversification .

tert-Butyl 4-(3-Chloro-2-nitro-anilino)piperidine-1-carboxylate

- Structural Difference : Chlorine and nitro groups replace the iodopyrazole.

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the piperidine nitrogen compared to the electron-rich pyrazole in the target compound .

- Synthesis : Prepared via nucleophilic aromatic substitution, contrasting with the iodopyrazole analog’s likely coupling or cyclization route .

Positional Isomers and Heterocyclic Variants

tert-Butyl 4-(4-Iodopyrazol-1-yl)piperidine-1-carboxylate

- Key Difference : Iodine at pyrazole 4-position instead of 3-position.

- For example, 3-iodo substitution may better accommodate steric constraints in enzyme active sites .

tert-Butyl 4-(6-Methoxy-5-(1-methyl-1H-pyrazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate

- Structural Complexity : Incorporates an indazole ring and methoxy group, increasing molecular weight (C₂₃H₃₀N₆O₄: ~454.5 g/mol) and lipophilicity.

- Bioactivity: Designed for dual inhibition (e.g., cholinesterase and monoamine oxidase), highlighting how substituent diversity tailors pharmacological activity .

Piperidine Derivatives with Alternative Functional Groups

tert-Butyl 4-Amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

- Functional Group: Amino and pyridinyl substituents replace iodopyrazole.

- Physicochemical Properties: Light yellow solid with higher polarity due to the amino group, contrasting with the iodo analog’s likely lower solubility in aqueous media .

- Applications: Used in central nervous system (CNS) drug development, leveraging the amino group for hydrogen bonding .

tert-Butyl 4-(4-Methoxyphenethyl)piperidine-1-carboxylate

Physicochemical Properties

Biological Activity

Tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20IN3O2

- Molecular Weight : 377.2213 g/mol

- CAS Number : 877399-73-0

The compound exhibits significant interaction with various biological targets, primarily through its ability to inhibit specific enzymes and receptors. Notably, it has been studied for its effects on Janus kinase (JAK) pathways, which are critical in inflammatory responses and autoimmune diseases. The inhibition of JAK pathways can lead to reduced cytokine signaling, thereby alleviating symptoms in conditions such as rheumatoid arthritis (RA) and other inflammatory disorders .

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in certain cancer cell lines, although further research is needed to confirm these effects.

- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Study 1: JAK Inhibition

A study published in Molecules explored the synthesis and biological evaluation of various JAK inhibitors, including derivatives of this compound. The findings indicated that these compounds significantly inhibited JAK activity in vitro, leading to reduced inflammatory markers in cellular models .

Study 2: Anticancer Activity

In a preclinical study, this compound was tested against several cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H20IN3O2 |

| Molecular Weight | 377.2213 g/mol |

| CAS Number | 877399-73-0 |

| Boiling Point | 430.596°C |

| Density | 1.603 g/cm³ |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Inhibition of cytokines |

| Anticancer | Induction of apoptosis |

| Neuroprotective | Potential protective effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodology : The synthesis involves multi-step reactions starting with piperidine derivatives. Key steps include:

-

N-protection : Use tert-butyl dicarbonate to protect the piperidine amine (Boc protection).

-

Pyrazole functionalization : Introduce the iodopyrazole moiety via Sandmeyer iodination after diazotization of an aminopyrazole precursor .

-

Coupling : React iodopyrazole with Boc-protected piperidine under palladium-catalyzed cross-coupling or nucleophilic substitution conditions.

- Optimization : Use anhydrous solvents (e.g., DMF or THF), inert atmosphere (N₂/Ar), and catalysts like CuI or Pd(PPh₃)₄. Monitor reaction progress via TLC or HPLC.

Step Reagents/Conditions Yield (%) Reference Boc Protection (Boc)₂O, DMAP, DCM ~85–90 Iodination NaNO₂, HI, 0–5°C 60–70 Coupling Pd catalyst, K₂CO₃, DMF 50–65

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and chemical goggles. Use respiratory protection (NIOSH-certified P95 respirator for particulates) .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound characterized analytically?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm Boc group (δ ~1.4 ppm for tert-butyl) and pyrazole/piperidine protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~434.1).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

- Methodology :

- Controlled Studies : Replicate reactions under varying conditions (pH, temperature) to identify decomposition pathways.

- Advanced Analytics : Employ TGA/DSC to study thermal stability and LC-MS to detect degradation products .

- Case Example : Discrepancies in iodopyrazole coupling efficiency may arise from trace moisture; use molecular sieves or rigorous solvent drying .

Q. How can computational modeling predict biological targets or structure-activity relationships (SAR)?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase or GPCR targets, leveraging the iodopyrazole’s halogen-bonding potential.

- SAR Libraries : Synthesize analogs (e.g., Br/Cl substituents) and compare IC₅₀ values in enzymatic assays .

- Validation : Cross-reference with experimental data (e.g., SPR binding kinetics) to refine models.

Q. What in vitro assays are suitable for preliminary toxicity profiling?

- Methodology :

- Cytotoxicity : MTT assay on HEK293 or HepG2 cells (48–72 hr exposure).

- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .

- Dose Range : Test 0.1–100 µM, with positive controls (e.g., cisplatin for cytotoxicity).

Q. How can degradation pathways be systematically mapped under stressed conditions?

- Methodology :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).

- LC-MS/MS : Identify degradation products (e.g., Boc deprotection or iodine loss) .

- Kinetics : Monitor degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.